molecular formula C4H2BrNaO2S2 B12520382 Sodium 3-bromothiophene-2-sulfinate

Sodium 3-bromothiophene-2-sulfinate

Cat. No.: B12520382
M. Wt: 249.1 g/mol
InChI Key: FETTVZPOKQBALX-UHFFFAOYSA-M
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Description

Sodium 3-bromothiophene-2-sulfinate is an organosulfur compound that contains a thiophene ring substituted with a bromine atom and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 3-bromothiophene-2-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 3-bromothiophene with sodium sulfite under specific conditions to introduce the sulfinate group .

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-bromothiophene-2-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfonates, reduced thiophene derivatives, and substituted thiophene compounds .

Scientific Research Applications

Sodium 3-bromothiophene-2-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism by which sodium 3-bromothiophene-2-sulfinate exerts its effects involves the interaction of the sulfinate group with various molecular targets. The sulfinate group can participate in redox reactions, forming sulfonates or other sulfur-containing compounds. The bromine atom can undergo substitution reactions, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Sodium thiophene-2-sulfinate
  • Sodium 3-chlorothiophene-2-sulfinate
  • Sodium 3-iodothiophene-2-sulfinate

Uniqueness

Sodium 3-bromothiophene-2-sulfinate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogenated thiophene sulfinates.

Properties

Molecular Formula

C4H2BrNaO2S2

Molecular Weight

249.1 g/mol

IUPAC Name

sodium;3-bromothiophene-2-sulfinate

InChI

InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-8-4(3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1

InChI Key

FETTVZPOKQBALX-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1Br)S(=O)[O-].[Na+]

Origin of Product

United States

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